molecular formula C15H32Si B14713347 Tributyl(prop-2-EN-1-YL)silane CAS No. 17907-83-4

Tributyl(prop-2-EN-1-YL)silane

Cat. No.: B14713347
CAS No.: 17907-83-4
M. Wt: 240.50 g/mol
InChI Key: SNJZRHFNGOQOMN-UHFFFAOYSA-N
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Description

Tributyl(prop-2-EN-1-YL)silane is an organosilicon compound with the molecular formula C15H32Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(prop-2-EN-1-YL)silane can be synthesized through several methods. One common method involves the reaction of allyl chloride with tributyltin hydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl(prop-2-EN-1-YL)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol, silane, and various substituted silane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Tributyl(prop-2-EN-1-YL)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tributyl(prop-2-EN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It interacts with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(prop-1-en-1-yl)silane: Similar in structure but with different reactivity and applications.

    Triphenylsilane: Used as a reducing agent in organic synthesis.

    Tris(trimethylsilyl)silane: Known for its radical reducing properties

Uniqueness

Tributyl(prop-2-EN-1-YL)silane is unique due to its combination of stability and reactivity. Its ability to form stable carbon-silicon bonds makes it a valuable reagent in various chemical reactions. Additionally, its applications in multiple fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

CAS No.

17907-83-4

Molecular Formula

C15H32Si

Molecular Weight

240.50 g/mol

IUPAC Name

tributyl(prop-2-enyl)silane

InChI

InChI=1S/C15H32Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h8H,4-7,9-15H2,1-3H3

InChI Key

SNJZRHFNGOQOMN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CC=C

Origin of Product

United States

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